

Application Notes and Protocols: ABBV-712

EC50 Determination in Whole Blood Assays

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Compound of Interest

Compound Name: ABBV-712

Cat. No.: B15611606

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These application notes provide a comprehensive overview of the activity of **ABBV-712**, a selective Tyrosine Kinase 2 (TYK2) inhibitor, in whole blood assays. Detailed protocols for determining the half-maximal effective concentration (EC50) and a summary of its mechanism of action are included to facilitate research and development of this and similar compounds.

Introduction

ABBV-712 is an orally active, selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] TYK2 plays a crucial role in the signaling pathways of key cytokines involved in inflammation and autoimmune diseases, such as interleukin-12 (IL-12), IL-23, and Type I interferons.[2][3][4] By selectively targeting the pseudokinase (JH2) domain of TYK2, **ABBV-712** offers a differentiated therapeutic approach compared to pan-JAK or JAK1-selective inhibitors.[2][3][5] This document details the potency of **ABBV-712** in a physiologically relevant human whole blood assay and provides a detailed protocol for its assessment.

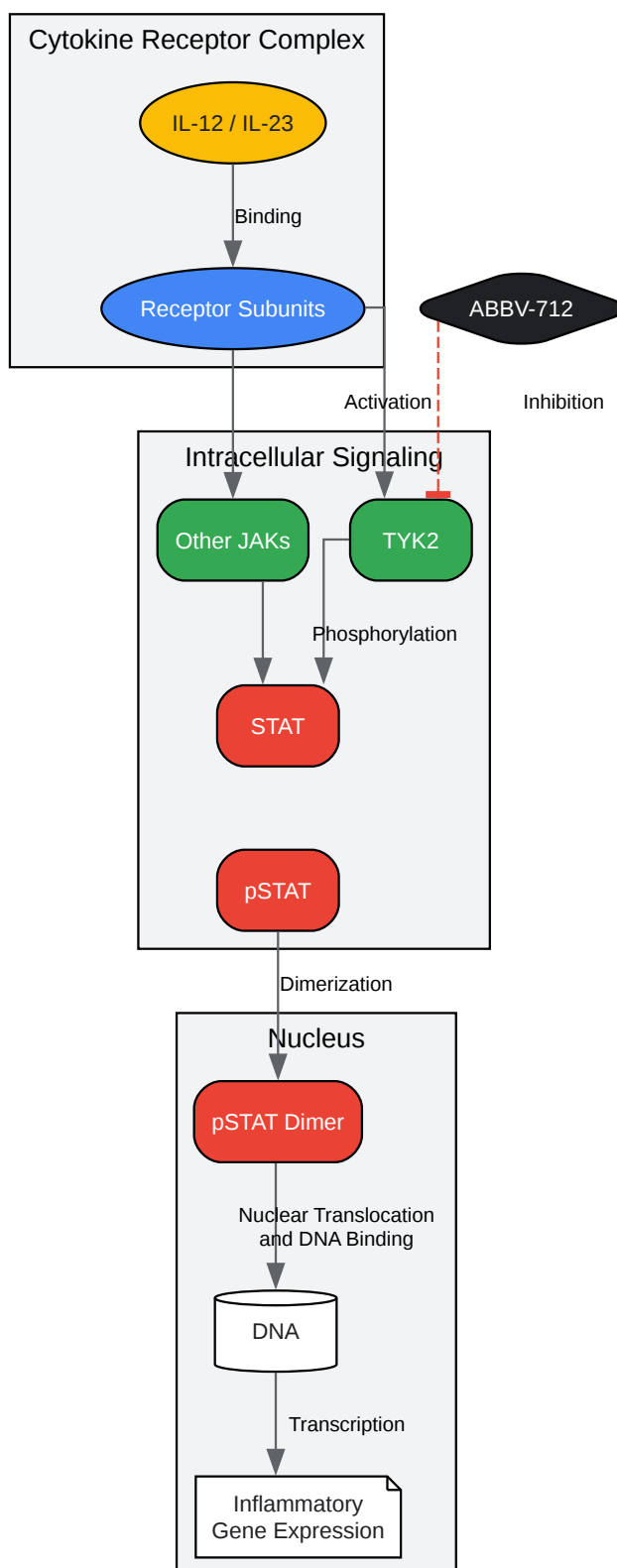
Quantitative Data Summary

The inhibitory activity of **ABBV-712** has been quantified across different assay formats, demonstrating its potency and selectivity. The following table summarizes the key EC50 values for **ABBV-712**.

Assay Type	Target/Cell Type	Species	EC50 (μM)
Biochemical Assay	TYK2 JH2 Domain	-	0.01 ^[1]
Cell-Based Assay	TYK2-dependent signaling	-	0.19 ^[1]
Human Whole Blood Assay	TYK2-dependent cytokine release	Human	0.17 ^[1]
Cell-Based Assays	JAK1, JAK2, JAK3	-	>25 ^[6]

Mechanism of Action: TYK2 Inhibition

ABBV-712 selectively binds to the pseudokinase (JH2) domain of TYK2, an allosteric regulatory domain. This binding stabilizes the JH2 domain and inhibits the catalytic function of the adjacent kinase (JH1) domain. This targeted inhibition blocks the downstream signaling cascades initiated by cytokines such as IL-12 and IL-23. Specifically, it prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are critical for the transcriptional regulation of inflammatory genes.



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Figure 1. ABBV-712 Mechanism of Action.

Experimental Protocol: Whole Blood Assay for ABBV-712 EC50 Determination

This protocol outlines a method for determining the EC50 of **ABBV-712** in a human whole blood assay by measuring the inhibition of cytokine release following stimulation. Whole blood assays are advantageous as they maintain the physiological environment of blood cells.[7]

Materials and Reagents:

- Freshly drawn human whole blood collected in sodium heparin tubes.
- **ABBV-712** stock solution (e.g., 10 mM in DMSO).
- Stimulants: A combination of IL-12 and IL-18 is effective for inducing IFN- γ , a TYK2-dependent cytokine.[6]
- RPMI 1640 culture medium.
- Fetal Bovine Serum (FBS).
- Penicillin-Streptomycin solution.
- Phosphate Buffered Saline (PBS).
- 96-well cell culture plates.
- Human IFN- γ ELISA kit or other cytokine measurement assay (e.g., Luminex).
- Dimethyl sulfoxide (DMSO) as a vehicle control.

Experimental Workflow:

Figure 2. Whole Blood Assay Workflow.

Procedure:

- Blood Collection and Handling:

- Collect fresh human whole blood into sodium heparin-containing tubes.
- Process the blood within 2 hours of collection.
- Dilute the whole blood 1:4 with RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Compound Preparation:
 - Prepare a serial dilution of **ABBV-712** in culture medium to achieve a range of final concentrations (e.g., 0.001 μ M to 10 μ M).
 - Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Prepare a vehicle control with the same final DMSO concentration.
- Assay Setup:
 - Add 50 μ L of the diluted **ABBV-712** or vehicle control to the appropriate wells of a 96-well plate.
 - Add 100 μ L of the diluted whole blood to each well.
 - Pre-incubate the plate for 1 hour at 37°C in a humidified 5% CO₂ incubator.
- Stimulation:
 - Prepare a stock solution of IL-12 and IL-18 in culture medium.
 - Add 50 μ L of the stimulant solution to each well (except for unstimulated controls). The final concentration should be optimized, but a starting point could be 10 ng/mL for IL-12 and 50 ng/mL for IL-18.
 - Include unstimulated (vehicle only) and stimulated (vehicle + stimulants) controls.
- Incubation:
 - Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.
- Plasma Collection:

- After incubation, centrifuge the 96-well plate at 1000 x g for 10 minutes at 4°C.
- Carefully collect the supernatant (plasma) without disturbing the cell pellet.
- Cytokine Measurement:
 - Measure the concentration of IFN- γ in the collected plasma using a validated ELISA kit or other immunoassay according to the manufacturer's instructions.
- Data Analysis:
 - Calculate the percentage inhibition of IFN- γ production for each **ABBV-712** concentration relative to the stimulated vehicle control.
 - Plot the percentage inhibition against the logarithm of the **ABBV-712** concentration.
 - Determine the EC50 value by fitting the data to a four-parameter logistic (sigmoidal) curve.

Conclusion

ABBV-712 demonstrates potent and selective inhibition of TYK2-mediated signaling in human whole blood assays. The provided protocol offers a robust framework for researchers to independently verify these findings and to evaluate the pharmacological activity of other TYK2 inhibitors in a physiologically relevant context. These application notes serve as a valuable resource for scientists engaged in the research and development of novel therapies for autoimmune and inflammatory diseases.

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